Arecaidine Ethyl Ester Hydrochloride

Catalog No.
S919920
CAS No.
17210-50-3
M.F
C9H16ClNO2
M. Wt
205.682
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arecaidine Ethyl Ester Hydrochloride

CAS Number

17210-50-3

Product Name

Arecaidine Ethyl Ester Hydrochloride

IUPAC Name

ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride

Molecular Formula

C9H16ClNO2

Molecular Weight

205.682

InChI

InChI=1S/C9H15NO2.ClH/c1-3-12-9(11)8-5-4-6-10(2)7-8;/h5H,3-4,6-7H2,1-2H3;1H

InChI Key

DMHNLWWLYHVIGL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CCCN(C1)C.Cl

Synonyms

1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxylic Acid Ethyl Ester Hydrochloride; 1,2,5,6-Tetrahydro-1-methylnicotinic Acid Ethyl Ester Hydrochloride;

A Arecaidine derivative as muscarinic acetylcholine receptor binding.

Arecaidine Ethyl Ester Hydrochloride (CAS 17210-50-3), also known as homoarecoline hydrochloride, is a synthetic tetrahydropyridine derivative and an established muscarinic acetylcholine receptor (mAChR) agonist [1]. Supplied as a stable, crystalline hydrochloride salt, it serves as a critical reference standard, pharmacological probe, and synthetic intermediate in neuropharmacology [2]. Unlike the naturally occurring methyl ester (arecoline), the ethyl ester modification alters the compound's lipophilicity, steric bulk, and esterase-driven hydrolysis rates, making it a highly specific tool for metabolic stability profiling and the synthesis of advanced PET radiotracers targeting M1-M5 receptors [3].

Substituting Arecaidine Ethyl Ester Hydrochloride with the more common arecoline hydrobromide or arecaidine free base fundamentally alters assay kinetics, metabolic clearance, and synthetic yields [1]. Arecoline is highly susceptible to rapid hydrolysis by carboxylesterases (CES1) in liver microsomes, whereas the ethyl ester exhibits a distinct steric profile that modulates enzymatic cleavage rates, directly impacting half-life in in vitro metabolic assays [2]. Furthermore, utilizing the hydrochloride salt rather than a hydrobromide eliminates bromide-induced toxicity and ion channel interference in sensitive electrophysiological or cellular assays [3]. For synthetic applications, the ethyl ester provides a superior solubility profile in organic solvents compared to the zwitterionic free acid, facilitating efficient transesterification into bulky, high-affinity radioligands [1].

Metabolic Clearance and Esterase Hydrolysis Kinetics

Arecoline undergoes rapid hydrolysis by CES1 in human liver microsomes, whereas the ethyl ester (homoarecoline) structure introduces steric hindrance that modulates this enzymatic cleavage[1].

Evidence DimensionIntrinsic clearance (Cl_int) via esterase hydrolysis
Target Compound DataModulated hydrolysis kinetics due to ethyl group steric hindrance
Comparator Or BaselineArecoline (methyl ester): Cl_int = 57.8 ml/min/kg in human liver microsomes
Quantified DifferenceSignificant reduction in rapid CES1-mediated hydrolysis compared to the methyl ester baseline
ConditionsHuman liver microsome (HLM) and human liver cytosol (HLC) metabolic stability assays

Procurement of the ethyl ester is necessary for metabolic assays requiring altered half-lives or distinct clearance profiles compared to the rapidly hydrolyzed methyl ester.

Lipophilicity and Blood-Brain Barrier Penetration Profiling

The ethyl ester provides an intermediate lipophilicity profile, avoiding the excessive non-specific binding observed in bulkier derivatives while offering altered membrane permeability compared to the highly polar methyl ester[1].

Evidence DimensionNon-specific binding and lipophilicity
Target Compound DataIntermediate lipophilicity suitable for baseline BBB penetration
Comparator Or BaselineBulky arecaidine esters (e.g., diphenylmethyl ester): High non-specific binding in living cells
Quantified DifferenceDecreased lipophilicity compared to bulky esters, reducing non-specific background signal in autoradiography
ConditionsIn vitro cell binding assays and native mouse brain section autoradiography

Modulating lipophilicity via the ethyl ester is critical for optimizing blood-brain barrier penetration and minimizing non-specific binding in CNS drug development.

Counterion Compatibility in Cellular Assays

Supplying the compound as a hydrochloride salt prevents the introduction of bromide ions, which are present in standard arecoline hydrobromide preparations and can interfere with chloride channels [1].

Evidence DimensionCounterion interference in electrophysiology
Target Compound DataHydrochloride salt (Cl-): Physiologically compatible
Comparator Or BaselineArecoline hydrobromide (Br-): Potential for halide channel interference at millimolar concentrations
Quantified DifferenceElimination of bromide-induced toxicity and artificial resting membrane potential shifts
ConditionsIn vitro electrophysiological and neuropharmacological cellular assays

The hydrochloride salt ensures baseline electrophysiological stability, making it the required choice for sensitive in vitro ion channel and receptor studies.

Precursor Suitability for Transesterification

The ethyl ester demonstrates high solubility in standard anhydrous organic solvents used for transesterification, whereas the free base exhibits poor organic solubility due to its zwitterionic nature [1].

Evidence DimensionSolubility in anhydrous organic solvents
Target Compound DataHigh solubility, facilitating homogeneous catalytic transesterification
Comparator Or BaselineArecaidine free base: Poor organic solubility (zwitterionic)
Quantified DifferenceSignificantly higher coupling efficiency and processability in anhydrous environments
ConditionsMulti-step organic synthesis of M1-selective muscarinic receptor ligands

Buyers synthesizing complex arecoline-derived PET tracers require the ethyl ester to ensure high synthetic yields and processability in anhydrous environments.

Development of M1-Selective PET Radiotracers

Arecaidine Ethyl Ester Hydrochloride serves as a structurally tunable intermediate in the synthesis of carbon-11 labeled arecoline derivatives for neuroimaging, directly leveraging its favorable organic solubility and transesterification processability [1].

In Vitro Metabolic Stability and CES1 Profiling

Employed as a substrate in human liver microsome (HLM) assays to map the structure-activity relationship (SAR) of ester hydrolysis, utilizing its distinct steric profile compared to the rapidly cleaved methyl ester [2].

Neuropharmacological Receptor Binding Assays

Utilized in muscarinic receptor binding assays where bromide interference from traditional hydrobromide salts must be avoided to maintain electrophysiological baseline stability [3].

Analytical Reference Standards for Pharmacokinetics

Acts as a critical analytical standard (homoarecoline) for LC-MS/MS quantification of areca nut alkaloid metabolites in pharmacokinetic and toxicological studies, ensuring accurate tracking of esterase-mediated degradation[4].

Dates

Last modified: 08-15-2023

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